![molecular formula C21H22FN3O2 B11341780 1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine](/img/structure/B11341780.png)
1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine is a complex organic compound that features a benzofuran ring substituted with a fluorine atom and a methyl group, a piperazine ring, and a pyridine moiety
Preparation Methods
The synthesis of 1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out using specific reagents and conditions to introduce the fluorine and methyl groups at the desired positions on the benzofuran ring.
Coupling with Piperazine and Pyridine: The final step involves coupling the benzofuran derivative with piperazine and pyridine moieties using coupling agents and catalysts under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine can be compared with similar compounds such as:
5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid: Shares the benzofuran core but lacks the piperazine and pyridine moieties.
(5-methoxy-3-methyl-1-benzofuran-2-yl)(pyridin-2-yl)methanamine: Similar structure but with a methoxy group instead of a fluorine atom.
1-(3-ethyl-5-methyl-1-benzofuran-2-yl)ethanone: Contains an ethyl group instead of a fluorine atom and lacks the piperazine and pyridine moieties.
Properties
Molecular Formula |
C21H22FN3O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(5-fluoro-3-methyl-1-benzofuran-2-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22FN3O2/c1-15-18-14-16(22)5-6-19(18)27-20(15)21(26)25-12-10-24(11-13-25)9-7-17-4-2-3-8-23-17/h2-6,8,14H,7,9-13H2,1H3 |
InChI Key |
IPICWWHGLPXMKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[({[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11341698.png)

![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3-methylbenzamide](/img/structure/B11341705.png)
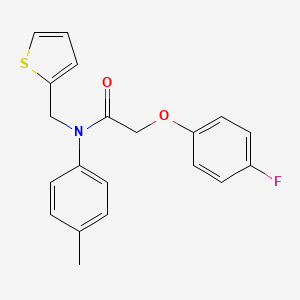
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propoxybenzamide](/img/structure/B11341737.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11341746.png)
![8-(furan-2-yl)-10-(4-nitrophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11341749.png)
![N-cyclooctyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341752.png)
![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11341753.png)
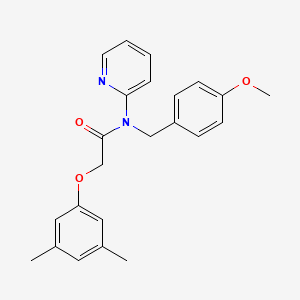
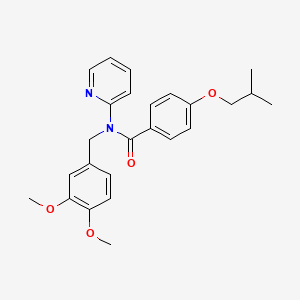
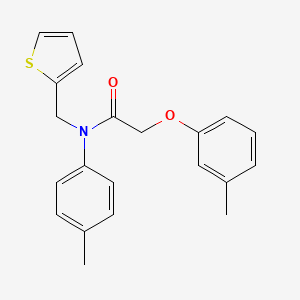
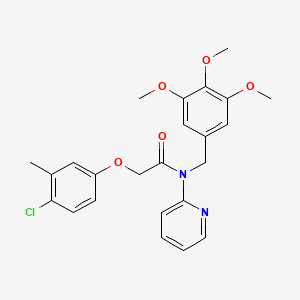
![Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate](/img/structure/B11341783.png)
